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molecular formula C9H6O3 B1341818 Benzofuran-6-carboxylic acid CAS No. 77095-51-3

Benzofuran-6-carboxylic acid

Cat. No. B1341818
M. Wt: 162.14 g/mol
InChI Key: RVDHGRQELZPGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06894042B2

Procedure details

Methyl 3-hydroxy-4-[(trimethylsilyl)ethynyl]benzoate (3.0 g, 12.1 mmol) is dissolved in 1:1 EtOH/Et3N (30 mL), is treated with CuI (114 mg, 0.6 mmol), and the reaction is warmed to 75° C. for 3 h. The mixture is treated with DARCO and MeOH (15 mL) and heated to reflux for 1 h. The reaction is filtered through a fine fritted-glass funnel, the filtrate is treated with 3N NaOH (24.2 ml, 72.5 mmol), and the mixture is stirred overnight at RT. The mixture is concentrated to dryness, the residue is dissolved in H2O (20 mL), and the pH of the mixture is adjusted to 2 with 12N HCl. The resulting yellow precipitate is collected, washed with water, and is dried to give 1.83 g (93%) of benzofuran-6-carboxylic acid as a tan solid. HRMS (FAB) calcd for C9H6O3+H: 163.0395, found 163.0389 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
24.2 mL
Type
reactant
Reaction Step Three
Name
CuI
Quantity
114 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[C:12]#[C:13][Si](C)(C)C)[C:5]([O:7]C)=[O:6].C.CO.[OH-].[Na+]>CCO.CCN(CC)CC.[Cu]I>[O:1]1[C:2]2[CH:3]=[C:4]([C:5]([OH:7])=[O:6])[CH:9]=[CH:10][C:11]=2[CH:12]=[CH:13]1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC=1C=C(C(=O)OC)C=CC1C#C[Si](C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
CCO.CCN(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
24.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
CuI
Quantity
114 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction is filtered through a fine fritted-glass funnel
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in H2O (20 mL)
CUSTOM
Type
CUSTOM
Details
The resulting yellow precipitate is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
is dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C=CC2=C1C=C(C=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.83 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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